molecular formula C23H15BrFN3O2 B12618830 (3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

Cat. No.: B12618830
M. Wt: 464.3 g/mol
InChI Key: CDVYKAWKMMLYKS-CTNGQTDRSA-N
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Description

This compound is a fused heterocyclic system featuring a pyrrolo[3,4-c]pyrazole-dione core. The structure includes three aryl substituents: a 4-bromophenyl group at position 3, a 4-fluorophenyl group at position 5, and a phenyl group at position 1. The bromine and fluorine substituents contribute to its electronic profile, with bromine acting as a strong electron-withdrawing group (EWG) and fluorine providing moderate EW effects.

Properties

Molecular Formula

C23H15BrFN3O2

Molecular Weight

464.3 g/mol

IUPAC Name

(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione

InChI

InChI=1S/C23H15BrFN3O2/c24-15-8-6-14(7-9-15)20-19-21(28(26-20)18-4-2-1-3-5-18)23(30)27(22(19)29)17-12-10-16(25)11-13-17/h1-13,19,21H/t19-,21+/m1/s1

InChI Key

CDVYKAWKMMLYKS-CTNGQTDRSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2[C@H]3[C@@H](C(=N2)C4=CC=C(C=C4)Br)C(=O)N(C3=O)C5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C(C=C1)N2C3C(C(=N2)C4=CC=C(C=C4)Br)C(=O)N(C3=O)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols are followed, and implementing purification techniques such as crystallization or chromatography to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound is part of a broader class of pyrazole derivatives that have been extensively studied for their biological activities:

  • Anti-inflammatory Activity :
    • Pyrazole derivatives, including this compound, have shown promising anti-inflammatory properties. Studies indicate that certain derivatives exhibit inhibition of key inflammatory mediators such as TNF-α and IL-6, making them potential candidates for treating inflammatory diseases .
  • Anticancer Properties :
    • Research has highlighted the anticancer potential of pyrazole derivatives. Compounds with similar structures have been evaluated for their ability to inhibit the growth of cancer cells in vitro. For instance, studies demonstrated that certain pyrazole derivatives inhibited the proliferation of breast and cervical cancer cells .
  • Antimicrobial Activity :
    • The compound's structure allows it to interact with microbial targets, showcasing antibacterial and antifungal properties. Various studies have tested pyrazole derivatives against pathogens like Escherichia coli and Staphylococcus aureus, indicating their potential use as antimicrobial agents .

Synthesis Routes

The synthesis of (3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione can be achieved through various synthetic routes involving multi-step reactions:

  • General Synthesis Methodology :
    • A common approach involves the reaction of substituted phenyl hydrazines with appropriate carbonyl compounds under acidic or basic conditions to form the pyrazole framework. Subsequent modifications can introduce bromine and fluorine substituents at specific positions to enhance biological activity .

Photophysical Properties

The compound's photophysical properties have been explored for potential applications in material science:

  • Luminescent Materials :
    • The structural characteristics of this compound may allow it to be used in luminescent materials or organic light-emitting diodes (OLEDs). Studies on related pyrazole derivatives indicate that they can exhibit interesting photophysical behavior depending on solvent polarity and molecular interactions .
  • Solvatochromism :
    • Solvatochromic studies reveal that compounds with similar structures can change color based on solvent interactions, which is valuable for developing sensors or indicators in various chemical environments .

Anti-inflammatory Studies

A series of experiments were conducted using carrageenan-induced rat paw edema models to evaluate the anti-inflammatory efficacy of pyrazole derivatives similar to this compound. Results indicated that certain compounds exhibited significant reductions in edema compared to standard anti-inflammatory drugs like diclofenac sodium .

Anticancer Efficacy

In vitro assays demonstrated that pyrazole derivatives could inhibit the growth of MCF-7 breast cancer cells by inducing apoptosis through mitochondrial pathways. The structure-activity relationship studies suggest that the presence of bromine and fluorine substituents enhances cytotoxicity against cancer cells .

Mechanism of Action

The mechanism of action of (3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents Key Spectral Data (IR/NMR/MS) Biological Activity (if reported)
Target Compound Pyrrolo[3,4-c]pyrazole-dione 3-(4-Bromophenyl), 5-(4-fluorophenyl), 1-phenyl Not provided in evidence Not reported in evidence
5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Dihydropyrazole 5-(4-Bromophenyl), 3-(4-fluorophenyl), 1-phenyl Crystallographic data (Acta Crystallogr. E) Not reported
3,6-Bis(4-chlorophenyl)-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione Pyrrolo[3,4-c]pyrrole-dione 3,6-Bis(4-chlorophenyl) Not provided Not reported
(3S,3aR,6aS)-5-Benzyl-2-(4-chlorophenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione Pyrrolo[3,4-d]oxazole-dione 2-(4-Chlorophenyl), 3-phenyl, 5-benzyl ChemSpider ID: 1036340; MW: 418.877 Not reported
6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile Pyrano[2,3-c]pyrazole 1-(2-Chlorophenyl), 4-(3-methoxyphenyl), 3-methyl ¹H NMR (δ 11.49, NH); m.p. 170.7–171.2 °C Not reported
5-[2-(4-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazole-triazole hybrid 5-(4-Bromophenyl), 4-(2-methylphenyl) IR (C-Br: 533 cm⁻¹); EI-MS: 464 (M+1) Not reported

Key Observations

Core Heterocyclic Systems: The target compound’s pyrrolo[3,4-c]pyrazole-dione core distinguishes it from analogs like dihydropyrazoles or pyrrolo[3,4-c]pyrrole-diones .

Substituent Effects :

  • Halogenated aryl groups (Br, F, Cl) are common in analogs, but their positions and combinations vary. For example, the target’s 4-bromophenyl and 4-fluorophenyl groups provide distinct electronic effects compared to 4-chlorophenyl in or 2-methylphenyl in . Bromine’s larger atomic radius may improve lipophilicity and π-stacking interactions relative to chlorine or fluorine.

Stereochemical Considerations :

  • The (3aS,6aS) configuration of the target compound contrasts with the (3S,3aR,6aS) stereochemistry in , highlighting the role of stereochemistry in modulating molecular conformation and biological target engagement.

Spectral Data :

  • While the target compound lacks reported spectral data, analogs like and provide benchmarks. For instance, the NH proton in appears at δ 11.49 ppm in DMSO-d6, suggesting similar deshielding for NH groups in the target’s dihydropyrrolo system. The C-Br stretch in (533 cm⁻¹) would correlate with the target’s bromophenyl group.

Potential Applications: Though biological data are absent for the target, pyrazole and pyrrolo-dione derivatives in exhibit antimicrobial activity.

Biological Activity

The compound (3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C23H15BrFN3O2
  • Molecular Weight : 464.3 g/mol
  • IUPAC Name : (3aS,6aS)-3-(4-bromophenyl)-5-(4-fluorophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione

The compound features a complex structure with multiple aromatic rings and halogen substitutions that are critical for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities. The specific compound under discussion has shown potential in several areas:

  • Anticancer Activity :
    • Pyrazole derivatives have been reported to inhibit various cancer cell lines. For instance, studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
    • A recent study highlighted the synthesis of pyrazole derivatives linked to triazoles that exhibited significant anticancer activity against several cell lines, suggesting a potential pathway for similar activities in the compound of interest .
  • Anti-inflammatory Effects :
    • Pyrazole compounds are known for their anti-inflammatory properties. The presence of bromine and fluorine substituents may enhance these effects by modulating inflammatory mediators such as TNF-α and IL-6 .
    • In vitro studies have shown that certain pyrazole derivatives can significantly reduce the production of pro-inflammatory cytokines in activated macrophages .
  • Enzyme Inhibition :
    • Compounds with similar structures have demonstrated inhibition of key metabolic enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase, which are relevant in neurodegenerative diseases . This suggests that the compound may also exhibit neuroprotective properties.

The mechanisms through which this compound exerts its biological effects can be attributed to several factors:

  • Interaction with Enzymes : The structural features allow for interaction with various enzymes involved in metabolic pathways. For example, the inhibition of AChE can lead to increased levels of acetylcholine, enhancing synaptic transmission.
  • Induction of Apoptosis : Similar pyrazole derivatives have been shown to activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Data Tables

Biological ActivityMechanismReference
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of TNF-α and IL-6
Enzyme inhibitionAChE and carbonic anhydrase inhibition

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to the compound :

  • Cytotoxicity Studies :
    • A study evaluated a series of pyrazole derivatives against various cancer cell lines. Results indicated that compounds with halogen substitutions showed enhanced cytotoxicity compared to their non-substituted counterparts .
  • Anti-inflammatory Assays :
    • Research on related pyrazoles demonstrated significant reductions in inflammatory markers in animal models of arthritis. These findings suggest a promising therapeutic potential for treating inflammatory diseases .

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